molecular formula C26H23Cl2N3O2S B431366 5-[(3,4-dichlorophenyl)methylsulfanyl]-13,13-dimethyl-6-(4-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

5-[(3,4-dichlorophenyl)methylsulfanyl]-13,13-dimethyl-6-(4-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

Cat. No.: B431366
M. Wt: 512.4g/mol
InChI Key: FKNVTALISIXVDT-UHFFFAOYSA-N
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Description

2-[(3,4-dichlorobenzyl)sulfanyl]-8,8-dimethyl-3-(4-methylphenyl)-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrano-pyrido-pyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,4-dichlorobenzyl)sulfanyl]-8,8-dimethyl-3-(4-methylphenyl)-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one involves multiple steps. One common method includes the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one core. This is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation at the methyl group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(3,4-dichlorobenzyl)sulfanyl]-8,8-dimethyl-3-(4-methylphenyl)-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a thiol derivative.

Scientific Research Applications

2-[(3,4-dichlorobenzyl)sulfanyl]-8,8-dimethyl-3-(4-methylphenyl)-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-[(3,4-dichlorobenzyl)sulfanyl]-8,8-dimethyl-3-(4-methylphenyl)-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(2,6-dichlorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 2-[(3,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one .

Uniqueness

What sets 2-[(3,4-dichlorobenzyl)sulfanyl]-8,8-dimethyl-3-(4-methylphenyl)-3,6,8,9-tetrahydro-4H-pyrano[3’,4’:5,6]pyrido[2,3-d]pyrimidin-4-one apart is its unique pyrano-pyrido-pyrimidinone core, which provides distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C26H23Cl2N3O2S

Molecular Weight

512.4g/mol

IUPAC Name

5-[(3,4-dichlorophenyl)methylsulfanyl]-13,13-dimethyl-6-(4-methylphenyl)-12-oxa-2,4,6-triazatricyclo[8.4.0.03,8]tetradeca-1,3(8),4,9-tetraen-7-one

InChI

InChI=1S/C26H23Cl2N3O2S/c1-15-4-7-18(8-5-15)31-24(32)19-11-17-13-33-26(2,3)12-22(17)29-23(19)30-25(31)34-14-16-6-9-20(27)21(28)10-16/h4-11H,12-14H2,1-3H3

InChI Key

FKNVTALISIXVDT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C4CC(OCC4=C3)(C)C)N=C2SCC5=CC(=C(C=C5)Cl)Cl

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(N=C4CC(OCC4=C3)(C)C)N=C2SCC5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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